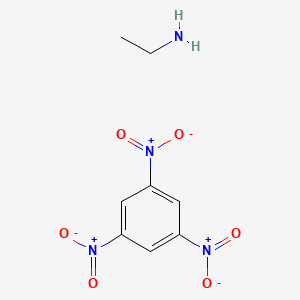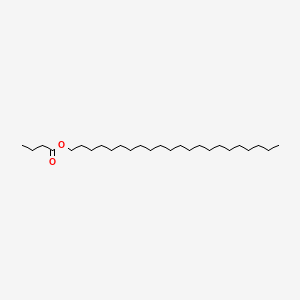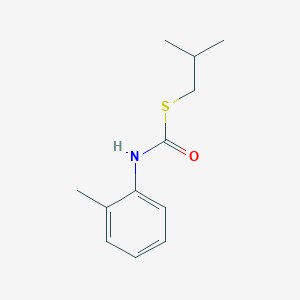
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.334 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methylpropyl) (2-methylphenyl)carbamothioate typically involves the reaction of 2-methylphenyl isothiocyanate with 2-methylpropyl alcohol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the carbamothioate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling various pests and weeds
Mécanisme D'action
The mechanism of action of S-(2-Methylpropyl) (2-methylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological or chemical outcome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Propyl methyl(2-phenylethyl)carbamothioate
- S-ethyl bis(2-methylpropyl)carbamothioate
- S-ethyl dipropylcarbamothioate
Uniqueness
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications .
Propriétés
Numéro CAS |
56741-07-2 |
|---|---|
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
S-(2-methylpropyl) N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-9(2)8-15-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Clé InChI |
HSWPMKDZMOCMRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)SCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

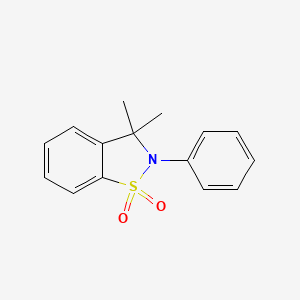
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
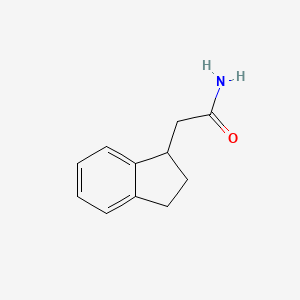
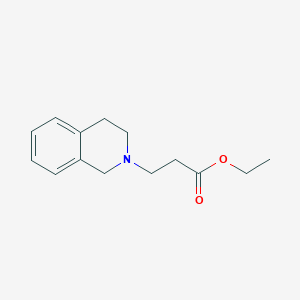

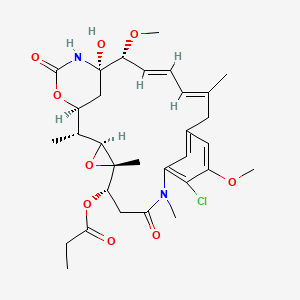
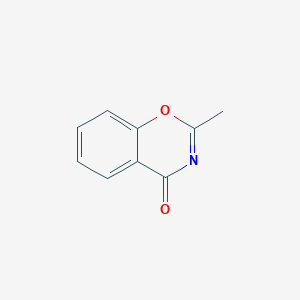
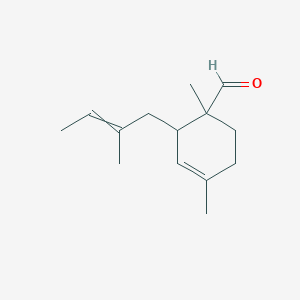
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
